![molecular formula C9H8BrN3 B1522731 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine CAS No. 1179798-11-8](/img/structure/B1522731.png)
4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine
Overview
Description
“4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine” is a compound that has been used in the preparation of various pharmaceutical and biologically active compounds . It is a pyrazole derivative and is reported to react with titanium tetrachloride to afford binary adducts . It is also involved in several reactions as a reagent for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .
Molecular Structure Analysis
The molecular structure of “4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine” is characterized by the presence of a bromopyrazole group attached to a pyridine ring . The InChI code for this compound is1S/C8H6BrN3/c9-7-5-11-12(6-7)8-1-3-10-4-2-8/h1-6H
. Chemical Reactions Analysis
“4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine” is a pyrazole derivative and is reported to react with titanium tetrachloride to afford binary adducts . It is also involved in several reactions as a reagent for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .Physical And Chemical Properties Analysis
“4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine” is a solid compound with a molecular weight of 224.06 .Scientific Research Applications
I have conducted several searches to find detailed applications for “4-BROMO-1-(PYRIDIN-4-YLMETHYL)PYRAZOLE”, but unfortunately, there seems to be limited information available online regarding specific applications for this compound. It’s possible that this chemical is used in niche areas of research or its applications are not widely documented in accessible sources.
However, related compounds such as 4-Bromo-1H-pyrazole have been mentioned as starting materials in the synthesis of 1,4′-bipyrazoles and in the preparation of solid hexacoordinate complexes . These compounds are also used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their broad range of biological activities .
Mode of Action
It is suggested that the strong hydrogen bonding interactions between the nh moiety of the pyrazole ring and the residual amino acids in the active site of the enzyme could play a role .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways due to their diverse pharmacological effects .
Result of Action
It is known that pyrazole derivatives can have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
4-[(4-bromopyrazol-1-yl)methyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-9-5-12-13(7-9)6-8-1-3-11-4-2-8/h1-5,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBLWTXWXBNOCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CN2C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675299 | |
Record name | 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine | |
CAS RN |
1179798-11-8 | |
Record name | 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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